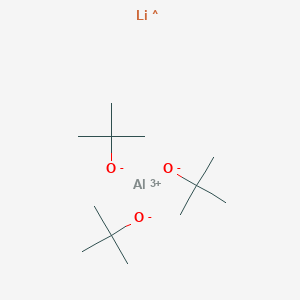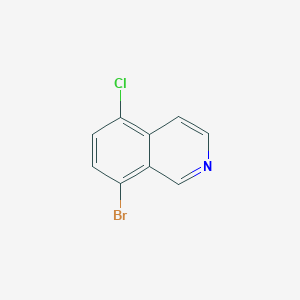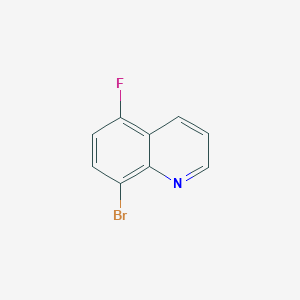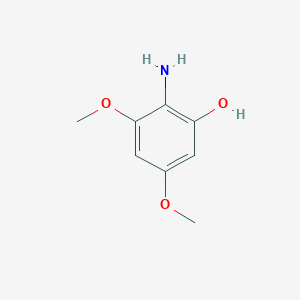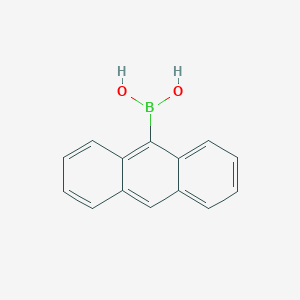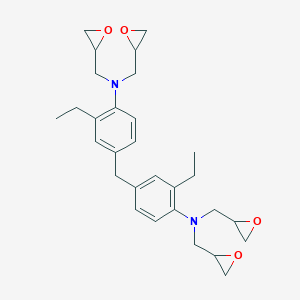
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane, commonly known as TGDDM, is a high-performance epoxy resin that has gained significant attention in the scientific research community. TGDDM is a versatile compound that has found applications in various fields, including engineering, materials science, and biomedicine.
Wirkmechanismus
The mechanism of action of TGDDM is related to its chemical structure. TGDDM is a highly cross-linked epoxy resin that forms a three-dimensional network upon curing. The cross-linked structure of TGDDM provides it with excellent mechanical properties, including high strength, stiffness, and toughness. Additionally, the cross-linked structure of TGDDM makes it resistant to chemical and thermal degradation.
Biochemische Und Physiologische Effekte
TGDDM has been shown to have minimal toxicity and is considered safe for use in biomedical applications. However, studies have shown that exposure to TGDDM can cause skin and eye irritation. Therefore, proper safety measures should be taken when handling TGDDM.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TGDDM in lab experiments is its excellent mechanical properties. TGDDM is a high-performance epoxy resin that has high strength, stiffness, and toughness. Additionally, TGDDM is resistant to chemical and thermal degradation, making it ideal for use in harsh environments. However, one of the limitations of using TGDDM in lab experiments is its high cost compared to other epoxy resins.
Zukünftige Richtungen
TGDDM has numerous potential applications in various fields, including engineering, materials science, and biomedicine. Some of the future directions for TGDDM include:
1. Development of new TGDDM-based composites with enhanced mechanical properties.
2. Investigation of the potential of TGDDM-based nanocomposites in various fields, including electronics and energy.
3. Development of new TGDDM-based adhesives and coatings with improved properties.
4. Investigation of the potential of TGDDM in biomedical applications, including tissue engineering and drug delivery.
5. Development of new synthesis methods for TGDDM that are more cost-effective and environmentally friendly.
Conclusion:
In conclusion, N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane is a versatile compound that has found numerous applications in scientific research. TGDDM is a high-performance epoxy resin that has excellent mechanical properties, making it ideal for use in various fields, including engineering, materials science, and biomedicine. The future directions for TGDDM are promising, and further research is needed to unlock its full potential.
Synthesemethoden
The synthesis of TGDDM involves the reaction of epichlorohydrin with 4,4'-diamino-3,3'-diethyldiphenylmethane in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of a highly cross-linked epoxy resin. The synthesis of TGDDM is a well-established process, and the compound is commercially available from various suppliers.
Wissenschaftliche Forschungsanwendungen
TGDDM has found numerous applications in scientific research. One of the most significant applications of TGDDM is in the field of materials science. TGDDM is a high-performance epoxy resin that has excellent mechanical properties, making it ideal for use in composites, adhesives, and coatings. Additionally, TGDDM has been used in the development of nanocomposites, which have potential applications in various fields, including electronics, energy, and biomedicine.
Eigenschaften
CAS-Nummer |
130728-76-6 |
|---|---|
Produktname |
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane |
Molekularformel |
C29H38N2O4 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
4-[[4-[bis(oxiran-2-ylmethyl)amino]-3-ethylphenyl]methyl]-2-ethyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C29H38N2O4/c1-3-22-10-20(5-7-28(22)30(12-24-16-32-24)13-25-17-33-25)9-21-6-8-29(23(4-2)11-21)31(14-26-18-34-26)15-27-19-35-27/h5-8,10-11,24-27H,3-4,9,12-19H2,1-2H3 |
InChI-Schlüssel |
PMPLQTWAQNSOSY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)CC)N(CC5CO5)CC6CO6 |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)CC)N(CC5CO5)CC6CO6 |
Andere CAS-Nummern |
130728-76-6 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




